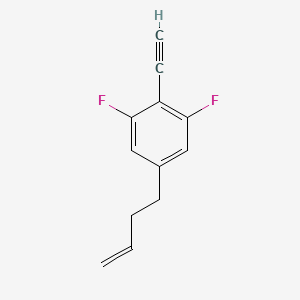
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes a butenyl group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene typically involves multi-step organic reactions. One common method starts with the preparation of the benzene ring substituted with fluorine atoms. The introduction of the butenyl group can be achieved through a Heck reaction, where a palladium catalyst is used to couple an alkene with an aryl halide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethynyl and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene: Unique due to the presence of both ethynyl and butenyl groups.
5-(But-3-en-1-yl)-2-ethynylbenzene: Lacks fluorine atoms, which can significantly alter its reactivity and applications.
5-(But-3-en-1-yl)-2-fluorobenzene: Contains only one fluorine atom, affecting its chemical properties.
Properties
CAS No. |
797047-46-2 |
|---|---|
Molecular Formula |
C12H10F2 |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
5-but-3-enyl-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C12H10F2/c1-3-5-6-9-7-11(13)10(4-2)12(14)8-9/h2-3,7-8H,1,5-6H2 |
InChI Key |
UWVRIKTWEBVEOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















